molecular formula C22H21N B15182452 Benzenemethanamine, alpha,alpha-diphenyl-N-2-propenyl- CAS No. 20020-75-1

Benzenemethanamine, alpha,alpha-diphenyl-N-2-propenyl-

Cat. No.: B15182452
CAS No.: 20020-75-1
M. Wt: 299.4 g/mol
InChI Key: BVTDPUFXQQCUNZ-UHFFFAOYSA-N
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Description

Benzenemethanamine, alpha,alpha-diphenyl-N-2-propenyl- is an organic compound with the molecular formula C22H19N It is known for its complex structure, which includes a benzenemethanamine core with two phenyl groups and a propenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, alpha,alpha-diphenyl-N-2-propenyl- typically involves the reaction of benzenemethanamine with alpha,alpha-diphenylpropenyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, alpha,alpha-diphenyl-N-2-propenyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction could produce simpler amines or hydrocarbons.

Scientific Research Applications

Benzenemethanamine, alpha,alpha-diphenyl-N-2-propenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenemethanamine, alpha,alpha-diphenyl-N-2-propenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The propenyl group may facilitate binding to specific sites, while the phenyl groups can enhance the compound’s stability and reactivity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N,N-dimethyl-: Similar in structure but with different functional groups.

    Benzeneethanamine, N,alpha-dimethyl-: Another related compound with variations in the side chains.

Uniqueness

Benzenemethanamine, alpha,alpha-diphenyl-N-2-propenyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

20020-75-1

Molecular Formula

C22H21N

Molecular Weight

299.4 g/mol

IUPAC Name

N-tritylprop-2-en-1-amine

InChI

InChI=1S/C22H21N/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17,23H,1,18H2

InChI Key

BVTDPUFXQQCUNZ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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